
1-(Aminometil)-6-fluoro-2,3-dihidroinden-1-ol
Descripción general
Descripción
The compound “1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol” is a complex organic molecule. It contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It also contains a fluoro group and a hydroxyl group attached to an indenol structure.
Synthesis Analysis
While specific synthesis methods for this compound are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . The introduction of the fluoro group could potentially be achieved through halogenation .Molecular Structure Analysis
The molecular structure analysis would involve determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Unfortunately, without specific data or a crystallographic study, it’s challenging to provide an accurate molecular structure analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aminomethyl, fluoro, and hydroxyl groups. Amines, for example, are known to undergo a variety of reactions, including alkylation, acylation, and reactions with acid chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are typically determined through experimental analysis .Aplicaciones Científicas De Investigación
Medicina: Síntesis de fármacos anticonvulsivos
Este compuesto está estructuralmente relacionado con la gabapentina, un medicamento conocido por sus actividades anticonvulsivas y analgésicas . Se utiliza en la síntesis de fármacos similares, mejorando potencialmente la biodisponibilidad y la farmacocinética. Al modificar la estructura central, los investigadores pueden desarrollar nuevos medicamentos con una mayor eficacia y menos efectos secundarios.
Ciencia de los materiales: Síntesis de polímeros
En la ciencia de los materiales, este compuesto podría utilizarse como monómero para crear nuevos polímeros . Su estructura fluorada puede conferir propiedades únicas como resistencia a los disolventes y estabilidad térmica, lo que lo hace adecuado para aplicaciones especializadas como recubrimientos de alto rendimiento o materiales electrónicos.
Bioquímica: Estudios de inhibición enzimática
El átomo de flúor en “1-(Aminometil)-6-fluoro-2,3-dihidroinden-1-ol” podría interactuar con los sitios activos de las enzimas, lo que lo convierte en un candidato para el estudio de la inhibición enzimática . Esto puede conducir a una mejor comprensión de las vías bioquímicas y al desarrollo de terapias dirigidas para enfermedades que implican una desregulación enzimática.
Farmacología: Desarrollo de profármacos
Como análogo estructural de la gabapentina, este compuesto podría servir como profármaco, mejorando la administración de fármacos activos a la circulación sistémica . Su modificación podría conducir a nuevos profármacos que eludan las barreras biológicas de manera más eficiente, lo que resultaría en mejores resultados para el paciente.
Neurociencia: Modulación de receptores de neurotransmisores
Dada su similitud con los análogos de neurotransmisores conocidos, este compuesto podría utilizarse para modular los receptores de neurotransmisores en el cerebro . Esta aplicación podría ser fundamental para crear nuevos tratamientos para trastornos neurológicos como la epilepsia, la ansiedad y el dolor crónico.
Química analítica: Estudios cromatográficos
La estructura única de “this compound” lo hace adecuado para su uso como patrón o reactivo en métodos cromatográficos . Podría ayudar en el desarrollo de nuevas técnicas analíticas para la detección de moléculas complejas, mejorando la precisión y la sensibilidad de los análisis químicos.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-2-1-7-3-4-10(13,6-12)9(7)5-8/h1-2,5,13H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKDJDCBVTYRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=CC(=C2)F)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082399-74-3 | |
| Record name | 1-(aminomethyl)-6-fluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



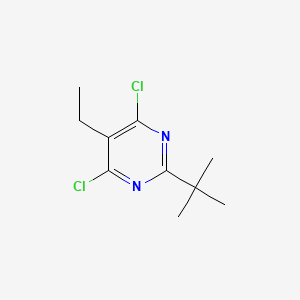
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1526139.png)
![3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride](/img/structure/B1526143.png)
![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1526144.png)
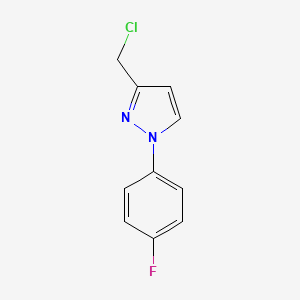
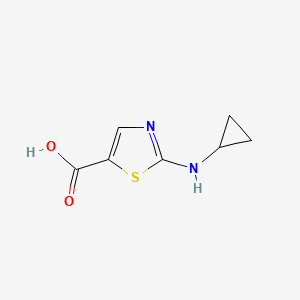
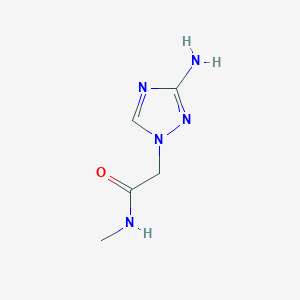
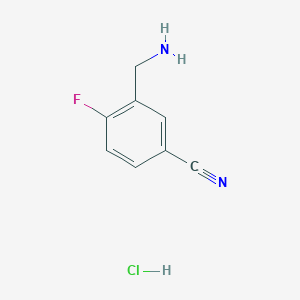
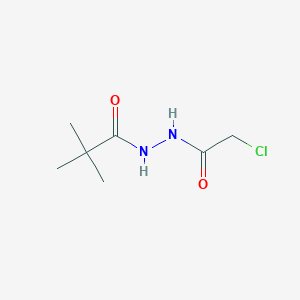
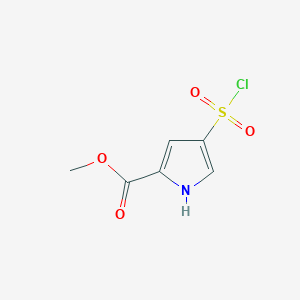
![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)


![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)